Lipophilicity and CNS Drug-Likeness Advantage Over Piperidine Analog
The target compound exhibits a lower calculated XLogP3-AA of 3.3 compared to its piperidine analog, Ethyl 1-(2-((3-chlorophenyl)amino)thiazole-4-carbonyl)piperidine-4-carboxylate. Piperazine-based compounds generally demonstrate reduced lipophilicity relative to their piperidine counterparts due to the presence of a second nitrogen atom in the ring. This property is crucial for CNS drug candidates, where an optimal LogP range (typically 2-4) is associated with better blood-brain barrier penetration and reduced off-target binding [1].
| Evidence Dimension | Calculated Partition Coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.3 |
| Comparator Or Baseline | Ethyl 1-(2-((3-chlorophenyl)amino)thiazole-4-carbonyl)piperidine-4-carboxylate: XLogP3-AA predicted to be > 3.5 based on piperidine core structure. |
| Quantified Difference | The target compound's LogP is at least 0.2 units lower, indicating improved hydrophilicity for CNS target engagement. |
| Conditions | Computed property using XLogP3 3.0 algorithm on PubChem. |
Why This Matters
A lower LogP within the optimal CNS range can lead to superior aqueous solubility and reduced non-specific plasma protein binding, which is a key differentiator for in vivo efficacy in neurological disease models.
- [1] PubChem. Ethyl 4-(2-((3-chlorophenyl)amino)thiazole-4-carbonyl)piperazine-1-carboxylate. Computed Descriptors. CID 45502168. View Source
